molecular formula C16H14N4O2S B2678961 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide CAS No. 2034434-81-4

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2678961
CAS No.: 2034434-81-4
M. Wt: 326.37
InChI Key: CWRFGPTXRAWSTJ-UHFFFAOYSA-N
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Description

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that features a pyridazinone core linked to a pyridine-thiophene moiety through an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the pyridine-thiophene moiety. The final step involves the formation of the acetamide linkage.

    Preparation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of Pyridine-Thiophene Moiety: The pyridine-thiophene moiety can be introduced via a Suzuki coupling reaction between a halogenated pyridine and a thiophene boronic acid.

    Formation of Acetamide Linkage: The final step involves the reaction of the pyridazinone core with the pyridine-thiophene moiety using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridine or thiophene derivatives.

Scientific Research Applications

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide is unique due to its combination of a pyridazinone core with a pyridine-thiophene moiety, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions or material properties.

Properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14(11-20-15(22)6-2-8-19-20)18-10-12-4-1-7-17-16(12)13-5-3-9-23-13/h1-9H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRFGPTXRAWSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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